Ethyl 3-phenyl-1-benzofuran-2-yl carbonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-phenyl-1-benzofuran-2-yl carbonate is a chemical compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-phenyl-1-benzofuran-2-yl carbonate typically involves the reaction of 3-phenyl-1-benzofuran-2-ol with ethyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonate ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-phenyl-1-benzofuran-2-yl carbonate can undergo various chemical reactions, including:
Hydrolysis: The carbonate ester can be hydrolyzed to yield 3-phenyl-1-benzofuran-2-ol and ethanol.
Oxidation: The benzofuran ring can be oxidized under specific conditions to form corresponding quinones.
Substitution: The phenyl group can undergo electrophilic substitution reactions, introducing various functional groups onto the aromatic ring.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts.
Major Products
Hydrolysis: 3-phenyl-1-benzofuran-2-ol and ethanol.
Oxidation: Benzofuran quinones.
Substitution: Various substituted benzofuran derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-phenyl-1-benzofuran-2-yl carbonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex benzofuran derivatives.
Biology: Investigated for its potential biological activities, including anti-tumor and antibacterial properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of ethyl 3-phenyl-1-benzofuran-2-yl carbonate is not fully understood. it is believed to interact with various molecular targets and pathways, similar to other benzofuran derivatives. These interactions may involve binding to specific enzymes or receptors, leading to the modulation of biological processes such as cell growth and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-phenyl-1-benzofuran-2-yl acetate
- 3-phenyl-1-benzofuran-2-yl methyl ether
- 3-phenyl-1-benzofuran-2-yl chloride
Uniqueness
Ethyl 3-phenyl-1-benzofuran-2-yl carbonate is unique due to its carbonate ester functional group, which imparts distinct chemical reactivity compared to other benzofuran derivatives. This functional group allows for specific reactions such as hydrolysis and transesterification, making it a valuable intermediate in organic synthesis .
Eigenschaften
CAS-Nummer |
108139-57-7 |
---|---|
Molekularformel |
C17H14O4 |
Molekulargewicht |
282.29 g/mol |
IUPAC-Name |
ethyl (3-phenyl-1-benzofuran-2-yl) carbonate |
InChI |
InChI=1S/C17H14O4/c1-2-19-17(18)21-16-15(12-8-4-3-5-9-12)13-10-6-7-11-14(13)20-16/h3-11H,2H2,1H3 |
InChI-Schlüssel |
JWQKHNXNCFHMIF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)OC1=C(C2=CC=CC=C2O1)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.